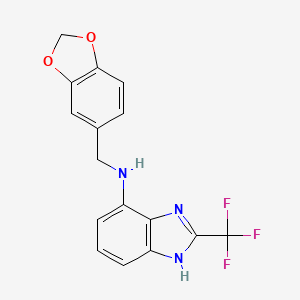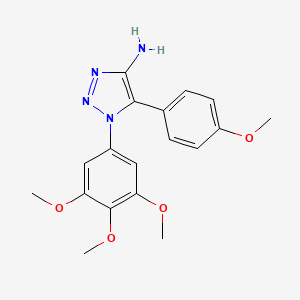![molecular formula C24H25ClN4O2 B11061244 4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11061244.png)
4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Acylation: The final step involves the acylation of the piperazine nitrogen with 2-phenylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF) with heating.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise in several areas:
Anticancer Activity: Studies have indicated that pyridazinone derivatives can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Antimicrobial Properties: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation by modulating the activity of inflammatory mediators.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, including herbicides and insecticides, due to its ability to interfere with biological processes in pests .
Mechanism of Action
The mechanism of action of 4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, inflammation, and microbial growth.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway in cancer cells, leading to apoptosis, and inhibits key enzymes in microbial organisms, resulting in their death.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one
- 5-(5-chloro-2,4-dihydroxy-phenyl)-4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, 4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a pyridazinone core with a piperazine moiety and a phenylbutanoyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C24H25ClN4O2/c1-2-20(18-9-5-3-6-10-18)23(30)28-15-13-27(14-16-28)21-17-26-29(24(31)22(21)25)19-11-7-4-8-12-19/h3-12,17,20H,2,13-16H2,1H3 |
InChI Key |
XWPPZAWXDBTKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-8-(3-bromophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11061162.png)
![1,3-dimethyl-5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11061165.png)
![[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11061171.png)
![3-[1'-(Phenylcarbonyl)-4,4'-bipiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11061177.png)
![6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide](/img/structure/B11061181.png)

![4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061193.png)
![1-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061196.png)
![5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile](/img/structure/B11061202.png)
![methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11061203.png)



![3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061217.png)
